molecular formula C20H27N5O6 B12714127 2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid CAS No. 2945-20-2

2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B12714127
CAS No.: 2945-20-2
M. Wt: 433.5 g/mol
InChI Key: UUCKJFUGBJJJIT-UHFFFAOYSA-N
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Description

2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, an amino group, and a benzoyl group. It is known for its applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid involves multiple steps. One common method includes the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with a suitable benzoyl chloride derivative under basic conditions. The resulting intermediate is then coupled with a pentanedioic acid derivative to form the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: A precursor in the synthesis of the compound.

    Benzoyl derivatives: Compounds with similar benzoyl groups but different functional groups attached.

    Pentanedioic acid derivatives: Compounds with similar pentanedioic acid moieties but different substituents.

Uniqueness

2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its versatility in various applications make it a valuable compound in scientific research.

Properties

CAS No.

2945-20-2

Molecular Formula

C20H27N5O6

Molecular Weight

433.5 g/mol

IUPAC Name

2-[[4-[3-(2-amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H27N5O6/c1-11-14(18(29)25-20(21)23-11)3-2-10-22-13-6-4-12(5-7-13)17(28)24-15(19(30)31)8-9-16(26)27/h4-7,15,18,22,29H,2-3,8-10H2,1H3,(H,24,28)(H,26,27)(H,30,31)(H3,21,23,25)

InChI Key

UUCKJFUGBJJJIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N=C(N1)N)O)CCCNC2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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